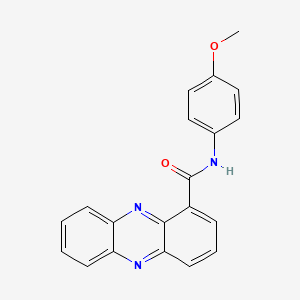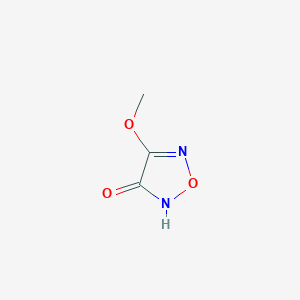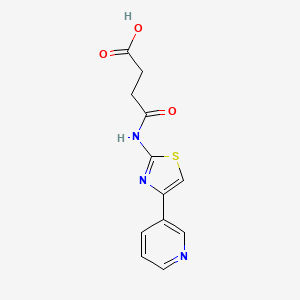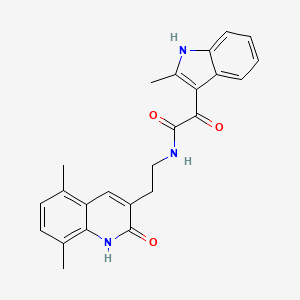
N-(4-methoxyphenyl)phenazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)phenazine-1-carboxamide is a synthetic derivative of phenazine-1-carboxylic acid.
Mechanism of Action
Mode of Action
The compound interacts with its targets, leading to significant changes in the microscopic morphology of the pathogens. For instance, in Rhizoctonia solani, the compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .
Biochemical Pathways
The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Pharmacokinetics
It’s known that the compound can be functionalized with mesoporous silica nanoparticles, which could potentially enhance its bioavailability .
Result of Action
The compound controls the growth of R. solani mycelia by inhibiting the expression level of chitin synthetase genes . It also decreases the β-1,3-glucanase, malondialdehyde, and ATPase activities and nucleic acid leakage but increases the activity of nitrate reductase .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound has been shown to be more effective when functionalized with mesoporous silica nanoparticles . .
Biochemical Analysis
Biochemical Properties
N-(4-methoxyphenyl)phenazine-1-carboxamide interacts with various enzymes and proteins in biochemical reactions. A novel amidase, PcnH, has been identified to catalyze the hydrolysis of this compound to produce phenazine-1-carboxylic acid (PCA) . This interaction is crucial for the initial step of this compound degradation .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its antagonistic properties against fungal phytopathogens . It influences cell function by protecting them from various soil-borne pathogens .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The enzyme PcnH catalyzes the hydrolysis of this compound, initiating its degradation .
Temporal Effects in Laboratory Settings
The degradation of this compound by the enzyme PcnH is a crucial step in understanding its stability and long-term effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways. The enzyme PcnH plays a significant role in the metabolic pathway of this compound, catalyzing its hydrolysis to produce PCA .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methoxyphenyl)phenazine-1-carboxamide can be synthesized through a multi-step process starting from phenazine-1-carboxylic acid. The synthesis typically involves the following steps:
Nitration: Phenazine-1-carboxylic acid is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with 4-methoxybenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenazines, depending on the specific reaction and conditions used.
Scientific Research Applications
N-(4-Methoxyphenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of dyes, pigments, and electronic materials.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)phenazine-1-carboxamide can be compared with other phenazine derivatives such as:
- Phenazine-1-carboxylic acid
- Phenazine-1-carboxamide
- 2-Hydroxyphenazine
Properties
IUPAC Name |
N-(4-methoxyphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-14-11-9-13(10-12-14)21-20(24)15-5-4-8-18-19(15)23-17-7-3-2-6-16(17)22-18/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSJVYULTMGCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2872114.png)
![2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2872115.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)
![N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2872122.png)
![Tert-butyl 4-[(3-chloro-1-benzothiophen-2-yl)carbamoyl]-3-cyanopiperazine-1-carboxylate](/img/structure/B2872123.png)
![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)



![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2872130.png)
![4-[(4-Methoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2872131.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2872134.png)
